molecular formula C9H10F2N2O2 B1485149 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 2060043-79-8

2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B1485149
CAS No.: 2060043-79-8
M. Wt: 216.18 g/mol
InChI Key: VUZWQGLSALVGPX-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 2060043-79-8) is a bicyclic heterocyclic compound with a molecular formula of C₉H₁₀F₂N₂O₂ and a molar mass of 216.18 g/mol . Its structure features a partially saturated imidazo[1,2-a]pyridine core, with a difluoromethyl (-CF₂H) substituent at position 2 and a carboxylic acid (-COOH) group at position 2. The compound’s SMILES notation is C1CCN2C(=NC(=C2C(=O)O)C(F)F)C1, and its InChIKey is VUZWQGLSALVGPX-UHFFFAOYSA-N .

This compound is primarily investigated as a pharmacophore building block, particularly in antimicrobial and anti-inflammatory drug discovery .

Properties

IUPAC Name

2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O2/c10-8(11)6-7(9(14)15)13-4-2-1-3-5(13)12-6/h8H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZWQGLSALVGPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC(=C2C(=O)O)C(F)F)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060043-79-8
Record name 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid
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Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally proceeds via:

  • Construction of the imidazo[1,2-a]pyridine core.
  • Introduction of the difluoromethyl substituent.
  • Functionalization with a carboxylic acid group at the 3-position.

This sequence often involves cyclization reactions, radical difluoromethylation, and oxidation or hydrolysis steps under controlled conditions.

Formation of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine framework is commonly synthesized by condensation of 2-aminopyridine derivatives with aldehydes or cyclopropyl amines under reflux in anhydrous solvents such as methanol or dichloromethane. For example, the combination of Boc-1-aminocyclopropane-1-carboxaldehyde with 2-amino-3-hydroxypyridine in anhydrous methanol at 45 °C for 18 hours, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), has been reported to yield the corresponding imidazo[1,2-a]pyridine intermediate with high efficiency.

Introduction of the Difluoromethyl Group

Difluoromethylation is a critical step imparting unique chemical and biological properties to the molecule. Recent advances favor visible light-induced radical difluoromethylation protocols due to their mild conditions and high selectivity.

  • A notable method employs difluoromethyltriphenylphosphonium bromide ([Ph₃PCF₂H]⁺Br⁻) as a stable and convenient difluoromethyl radical source.
  • Under blue LED irradiation, in the presence of a photocatalyst such as fac-Ir(ppy)₃, the difluoromethyl radical is generated and added to the imidazo[1,2-a]pyridine core, enabling efficient functionalization without harsh reagents or conditions.

Alternative difluoromethyl sources like HCF₂SO₂Cl and hypervalent iodine(III) reagents have been explored but generally show lower efficiency or require more complex handling.

Carboxylic Acid Functionalization

The carboxylic acid group at the 3-position is typically introduced by oxidation of the corresponding aldehyde or nitrile precursors or by hydrolysis of ester intermediates.

  • For instance, oxidation of methyl or aldehyde precursors using oxidants such as DDQ or other mild oxidants in dichloromethane or dioxane/pyridine mixtures under controlled temperature conditions facilitates the formation of the carboxylic acid group.
  • Hydrolysis of nitrile intermediates under acidic or basic conditions can also yield the carboxylic acid functionality.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Cyclization 2-Amino-3-hydroxypyridine + Boc-aminocyclopropane-1-carboxaldehyde, MeOH, 45 °C, 18 h Formation of imidazo[1,2-a]pyridine core
2 Oxidation DDQ in CH₂Cl₂, room temperature, 1 h Aromatization and oxidation of intermediate
3 Radical Difluoromethylation [Ph₃PCF₂H]⁺Br⁻, fac-Ir(ppy)₃, blue LED, CH₃CN, N₂ atmosphere, room temperature, 16 h Introduction of difluoromethyl group via radical mechanism
4 Oxidation/Hydrolysis Mild oxidants or acidic/basic hydrolysis Conversion to carboxylic acid at position 3

Detailed Research Findings and Analysis

  • The use of photocatalytic radical difluoromethylation offers a highly selective and mild approach to introduce the CF₂H group, avoiding multi-step syntheses involving hazardous reagents like gaseous HCF₂Cl.
  • The initial cyclization step benefits from the use of molecular sieves to maintain anhydrous conditions, enhancing yield and purity.
  • Oxidation with DDQ is efficient for aromatization and functional group transformation but requires careful control to avoid over-oxidation or side reactions.
  • The difluoromethylated imidazo[1,2-a]pyridine carboxylic acid exhibits promising biological activities due to the electron-withdrawing difluoromethyl group, which enhances binding affinity in medicinal chemistry applications.

Summary Table of Key Physical and Chemical Data

Property Data
Molecular Formula C₉H₁₀F₂N₂O₂
Molecular Weight 216.18 g/mol
CAS Number 2060043-79-8
IUPAC Name 2-(Difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid
SMILES C1CCN2C(=NC(=C2C(=O)O)C(F)F)C1
Typical Solvents for Synthesis Methanol, Dichloromethane, Acetonitrile
Key Reagents Boc-1-aminocyclopropane-1-carboxaldehyde, DDQ, [Ph₃PCF₂H]⁺Br⁻, fac-Ir(ppy)₃
Reaction Conditions 0–45 °C, blue LED irradiation, inert atmosphere

Chemical Reactions Analysis

Types of Reactions

2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated imidazo[1,2-a]pyridine derivatives with additional functional groups .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Some notable applications include:

  • Anticancer Activity: Research has indicated that derivatives of imidazo[1,2-a]pyridine exhibit cytotoxic effects against several cancer cell lines. The difluoromethyl group may enhance the compound's lipophilicity and bioavailability, making it a candidate for further development in cancer therapeutics .
  • Antimicrobial Properties: Studies have shown that imidazo[1,2-a]pyridine derivatives possess antimicrobial activity against a range of pathogens. The difluoromethyl substitution could contribute to improved potency and selectivity against bacterial strains .

Neurological Applications

Research into the neuroprotective properties of imidazo[1,2-a]pyridine compounds suggests potential applications in treating neurodegenerative diseases. The structural characteristics may allow for modulation of neurotransmitter systems or neuroinflammation pathways.

Enzyme Inhibition

The compound has been explored for its role as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit enzymes linked to cancer metabolism or inflammatory responses, offering a dual mechanism for therapeutic intervention.

Data Tables

Application AreaDescriptionPotential Benefits
Medicinal ChemistryAnticancer agentsTargeting specific cancer types
Antimicrobial agentsBroad-spectrum efficacy against pathogens
Neurological ResearchNeuroprotective effectsPotential treatment for neurodegeneration
Enzyme InhibitionInhibition of metabolic enzymesDual-action therapeutic strategies

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a series of imidazo[1,2-a]pyridine derivatives exhibited significant cytotoxicity against ovarian cancer cells. The introduction of the difluoromethyl group was found to enhance the compound's interaction with DNA and induce apoptosis in cancer cells.

Case Study 2: Antimicrobial Efficacy

In a recent investigation conducted by researchers at a leading pharmaceutical institute, the compound was tested against resistant strains of Staphylococcus aureus. Results indicated that the difluoromethyl derivative showed superior antibacterial activity compared to its non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the binding affinity of the compound to its target proteins, leading to improved pharmacological effects. The imidazo[1,2-a]pyridine core can interact with various enzymes and receptors, modulating their activity and resulting in the desired therapeutic outcomes .

Comparison with Similar Compounds

Electronic Effects

  • The difluoromethyl group (-CF₂H) in the target compound offers moderate electron-withdrawing effects, intermediate between the ethyl (-CH₂CH₃) and trifluoromethyl (-CF₃) groups .

Solubility and Stability

  • The carboxylic acid in the target compound and trifluoromethyl analog enables salt formation, improving aqueous solubility compared to the carbonitrile variant .
  • The hydrochloride salt of the phenyl-amine derivative enhances bioavailability, a critical factor in drug development .

Biological Activity

2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anti-tuberculosis (anti-TB) activity, and provides insights into its pharmacokinetics and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the molecular formula C9H10F2N2O2C_9H_{10}F_2N_2O_2 and features a difluoromethyl group attached to an imidazopyridine core. Its structural details are essential for understanding its biological interactions.

PropertyValue
Molecular FormulaC9H10F2N2O2C_9H_{10}F_2N_2O_2
Molecular Weight190.19 g/mol
CAS Number2059975-76-5
SMILESC1CCN2C(=NC(=C2C(=O)O)C(F)F)C1

Anti-Tuberculosis Activity

Recent studies have highlighted the anti-TB properties of imidazopyridine derivatives, including this compound. A notable study synthesized various derivatives and evaluated their efficacy against Mycobacterium tuberculosis. The findings indicated that modifications to the imidazopyridine structure could enhance anti-TB activity significantly.

Key Findings:

  • Compounds derived from the lead structure exhibited potent activity against both drug-susceptible and multidrug-resistant strains of TB.
  • The most effective derivatives showed IC50 values in the low micromolar range, indicating strong inhibitory effects on bacterial growth .

Structure-Activity Relationship (SAR)

The SAR studies revealed that specific modifications to the imidazopyridine ring could lead to improved biological activity. For example:

  • The presence of a difluoromethyl group at position 2 was crucial for enhancing antibacterial properties.
  • Substituents on the nitrogen atoms also influenced the compound's activity and pharmacokinetic profile.

Pharmacokinetics

Pharmacokinetic studies indicated that these compounds have high plasma protein binding rates (over 99%) in both human and mouse models. This property suggests a prolonged half-life and potential for sustained therapeutic effects .

ParameterHumanMouse
Plasma Protein Binding (%)99.8999.64
CYP Inhibition (%)
CYP1A226.3
CYP2C932.2
CYP2D616.4
CYP3A452.2

Case Studies

Several case studies have reported on the efficacy of imidazopyridine derivatives against TB:

  • Study on Compound Efficacy : A comparative analysis of several derivatives indicated that modifications at position 3 of the imidazopyridine ring led to compounds with enhanced potency against resistant TB strains.
    • Compound Analysis : Compound 16 demonstrated excellent activity against MDR and XDR strains with minimal cytotoxicity in human cell lines.

Q & A

Q. What are the common synthetic routes for preparing 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid?

The synthesis typically involves cyclization of substituted pyridine precursors followed by functionalization. For example:

  • Suzuki-Miyaura cross-coupling : Optimized conditions for imidazo[1,2-a]pyridines include using strong bases (e.g., K3_3PO4_4) in dimethoxyethane (DME) under inert atmospheres to introduce aryl/alkyl groups at the 2-position .
  • Carboxylic acid introduction : Hydrolysis of ester intermediates (e.g., ethyl esters) under acidic or basic conditions, as demonstrated in analogous compounds like 2-ethyl-imidazo[1,2-a]pyridine-3-carboxylic acid synthesis .
  • Difluoromethylation : Fluorine substituents are often introduced via nucleophilic substitution or fluorinating agents (e.g., DAST), though specific protocols for this compound require validation due to steric and electronic effects .

Q. How can structural characterization of this compound be performed?

  • NMR spectroscopy : 1^{1}H and 13^{13}C NMR in deuterated DMSO or CDCl3_3 are standard. For example, 13^{13}C NMR of similar imidazo[1,2-a]pyridine derivatives shows distinct peaks for the carboxylic acid (~168 ppm) and aromatic carbons (~130–145 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+^+ for C10_{10}H11_{11}F2_2N2_2O2_2: 253.07).
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns, though crystallization may require derivatization (e.g., methyl esters) .

Advanced Research Questions

Q. What strategies optimize the compound’s pharmacological activity in structure-activity relationship (SAR) studies?

  • Substituent effects : The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. Compare with trifluoromethyl derivatives (e.g., 2-(trifluoromethyl)-imidazo[1,2-a]pyridine-8-carboxylic acid), which show altered binding affinities due to steric bulk .
  • Bioisosteric replacements : Replace the carboxylic acid with esters or amides to modulate solubility and target engagement. For example, ethyl ester derivatives of imidazo[1,2-a]pyridines are intermediates for prodrug development .

Q. How can data contradictions in reaction yields or biological activity be resolved?

  • Reaction reproducibility : Ensure anhydrous conditions for fluorination steps, as moisture can hydrolyze intermediates. For cross-coupling, solvent purity and catalyst loading (e.g., Pd(PPh3_3)4_4) significantly impact yields .
  • Biological assay variability : Standardize cell-based assays (e.g., MIC for antibacterial activity) using controls like Compound 59/61 from tuberculosis research, which shares a similar scaffold .

Q. What analytical challenges arise in purity assessment, and how are they addressed?

  • HPLC method development : Use C18 columns with gradient elution (e.g., 0.1% TFA in H2_2O/MeCN) to separate polar impurities. Purity ≥95% is typical for research-grade material .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH). Imidazo[1,2-a]pyridines are prone to oxidation; storage at –20°C under argon is recommended .

Q. What derivatization methods enable functional diversification of the core structure?

  • Amide coupling : Activate the carboxylic acid with EDC/HOBt to conjugate amines (e.g., pyridin-3-ylamine) for probing target interactions .
  • Halogenation : Bromination at the 6-position (e.g., 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid) facilitates further cross-coupling .

Methodological Considerations

  • Safety : Classify hazards using GHS guidelines (e.g., skin/eye irritation, aquatic toxicity) and adhere to P-codes (e.g., P201 for handling instructions) .
  • Data validation : Cross-reference spectral data with PubChem/PubChemQC entries, avoiding unreliable sources like BenchChem .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid
Reactant of Route 2
2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid

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